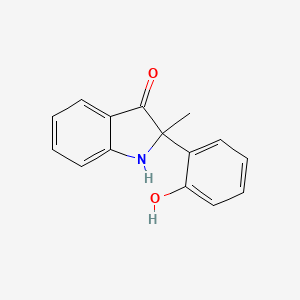

5-Hydroxy-4-phenylisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

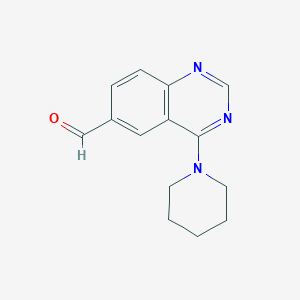

5-Hydroxy-4-phenylisoquinolin-1(2H)-on: ist eine organische Verbindung, die zur Familie der Isochinoline gehört. Isochinoline sind heterozyklische aromatische organische Verbindungen, die strukturell mit Chinolin verwandt sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Hydroxygruppe in der 5. Position und einer Phenylgruppe in der 4. Position am Isochinolinring aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Hydroxy-4-phenylisoquinolin-1(2H)-on kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Pictet-Spengler-Reaktion, bei der ein aromatisches Aldehyd mit einem Amin zu einem Isochinolinkern reagiert. Die einzelnen Schritte sind wie folgt:

Kondensationsreaktion: Ein aromatisches Aldehyd (z. B. Benzaldehyd) reagiert unter sauren Bedingungen mit einem Amin (z. B. 2-Aminophenol) zu einem Imin-Zwischenprodukt.

Cyclisierung: Das Imin-Zwischenprodukt unterliegt einer Cyclisierung unter Bildung des Isochinolinrings.

Hydroxylierung: Die resultierende Isochinolinverbindung wird dann mit einem geeigneten Oxidationsmittel, wie Wasserstoffperoxid oder einer Persäure, in der 5. Position hydroxyliert.

Industrielle Produktionsmethoden

In der industriellen Produktion von 5-Hydroxy-4-phenylisoquinolin-1(2H)-on können optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, kontrollierten Temperatur- und Druckbedingungen sowie den Einsatz von Katalysatoren zur Steigerung der Reaktionswirksamkeit.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Hydroxy-4-phenylisoquinolin-1(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann zu einem Dihydroisochinolinderivat reduziert werden.

Substitution: Die Phenylgruppe kann elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile wie Amine oder Thiole können eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-Oxo-4-phenylisoquinolin-1(2H)-on.

Reduktion: Bildung von 5-Hydroxy-4-phenyl-1,2,3,4-tetrahydroisochinolin.

Substitution: Bildung verschiedener substituierter Isochinolinderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-4-phenylisoquinolin-1(2H)-on hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung untersucht.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Hydroxy-4-phenylisoquinolin-1(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, während die Phenylgruppe hydrophobe Wechselwirkungen eingehen kann, was zur Bindungsaffinität und Spezifität beiträgt.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy group can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions, contributing to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Phenylisoquinolin-1(2H)-on: Fehlt die Hydroxygruppe in der 5. Position.

5-Methoxy-4-phenylisoquinolin-1(2H)-on: Enthält anstelle einer Hydroxygruppe eine Methoxygruppe in der 5. Position.

5-Hydroxy-4-methylisoquinolin-1(2H)-on: Enthält anstelle einer Phenylgruppe eine Methylgruppe in der 4. Position.

Einzigartigkeit

5-Hydroxy-4-phenylisoquinolin-1(2H)-on ist aufgrund des Vorhandenseins sowohl der Hydroxygruppe als auch der Phenylgruppe einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Die Hydroxygruppe verbessert die Löslichkeit und das Potenzial für Wasserstoffbrückenbindungen, während die Phenylgruppe zur Aromatizität und Stabilität beiträgt.

Eigenschaften

CAS-Nummer |

656234-16-1 |

|---|---|

Molekularformel |

C15H11NO2 |

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

5-hydroxy-4-phenyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H11NO2/c17-13-8-4-7-11-14(13)12(9-16-15(11)18)10-5-2-1-3-6-10/h1-9,17H,(H,16,18) |

InChI-Schlüssel |

LNYJWTLECZKOMF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)